REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=[O:7].C(=O)(OC(C)(C)C)[O:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=O.N1C=CN=C1.C(OCC)(=O)C>C1COCC1.CN(C1C=CN=CC=1)C>[O:7]=[C:2]1[CH2:3][O:4][CH2:5][CH2:6][N:1]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:9]
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
|
N1C(COCC1)=O
|
Name
|
|
Quantity
|
105.8 g
|
Type
|
reactant
|
Smiles
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C(OC(=O)OC(C)(C)C)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
23.57 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
pet ether
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting orange solution was stirred at ambient temperature for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to degass rapidly over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled in an ice bath
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Type
|
ADDITION
|
Details
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was added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
|
WASH
|
Details
|
washed with 1% (v/v) HCl (500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine (200 ml), dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified through a plug of silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
The mixture was aged for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled briefly in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing with 40/60 pet ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCOC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |